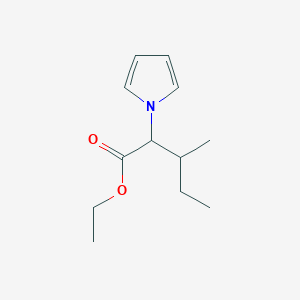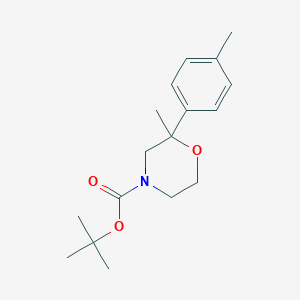
7-Hydroxyquinoline
Descripción general
Descripción
7-Hydroxyquinoline is an organic compound and a derivative of quinoline. It’s a heterocyclic compound that consists of a benzene ring fused to a pyridine ring . It’s used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The empirical formula of this compound is C9H7NO . The molecular weight is 145.16 . The SMILES string representation is Oc1ccc2cccnc2c1 .
Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .
Physical And Chemical Properties Analysis
This compound is a white solid that appears like pale crystalline needles . It’s an extremely flammable compound . It’s insoluble in water but soluble in other organic solvents like benzene, chloroform, ethanol, and acetone .
Aplicaciones Científicas De Investigación
Optical Switching Applications
7-Hydroxyquinoline (7-HQ) exhibits an excited state proton transfer (ESPT) effect, making it a potential material for optical switching. This switching relies on the ESPT effect, which is influenced by intermolecular hydrogen bonds with solvents. In a study, 7-HQ demonstrated ESPT effects under certain conditions, suggesting its potential use in all-optical switching applications (Guo et al., 2006).
Nonlinear Optical Properties
Research has shown that 7-HQ possesses nonlinear transmission properties, particularly under certain light wavelengths. This property originates from the nonlinearity of anion and cation formed in the excited state proton transfer process, making 7-HQ a candidate for ultrafast optical amplitude limit materials (Dong et al., 2000).
Fluorescent Probes
This compound has been used in creating fluorescent probes for biological applications. A study developed a new probe based on 7-HQ's structure, exhibiting high selectivity and sensitivity for Zn(2+) ions, making it useful for two-photon imaging in living cells (Chen et al., 2009).
Photophysical Behavior in Polymeric Matrices
The behavior of 7-HQ in various polymeric matrices was studied, revealing insights into ground and excited state tautomerization. These studies are significant in understanding the interaction of 7-HQ with different environments, potentially guiding its applications in material science and bioimaging (Mehata et al., 2002).
Proton Transfer Mechanisms
Several studies have focused on the proton transfer dynamics of 7-HQ, particularly in different solvents and conditions. These investigations provide valuable insights into the molecular mechanisms underlying 7-HQ's behavior in various environments, which is crucial for its application in chemical sensors and other analytical tools (Bhattacharya & Samanta, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Compounds containing the 7-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Propiedades
IUPAC Name |
quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRPPAPDRUBKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060380, DTXSID001316496 | |
| Record name | 7-Quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7(1H)-Quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige powder; [Spectrum MSDS] | |
| Record name | 7-Quinolinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9678 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00033 [mmHg] | |
| Record name | 7-Quinolinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9678 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
580-20-1, 81123-52-6 | |
| Record name | 7-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-HYDROXYQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Quinolinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7(1H)-Quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G6YUK7ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7-hydroxyquinoline?
A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
Q2: How can I identify this compound spectroscopically?
A2: this compound exhibits characteristic absorption and fluorescence spectra. In its neutral form, it absorbs strongly in the UV region and displays a weaker absorption band around 400 nm attributed to its zwitterionic tautomer stabilized by water. [] Its fluorescence emission is highly sensitive to its environment and tautomeric form, with emissions observed between 380-400 nm for enol forms and around 500-520 nm for the keto tautomer. [, ] Resonance Raman spectroscopy is also a powerful tool for characterizing the different prototropic forms of this compound in various solvents. [, , ]
Q3: What are the key chemical properties of this compound?
A3: this compound is an amphoteric molecule, acting as both a hydrogen bond donor and acceptor due to its hydroxyl and quinoline nitrogen groups. [, ] This bifunctionality drives its rich photochemistry, particularly its ability to undergo excited-state proton transfer (ESPT). [, , , , , , , ]
Q4: What is excited-state proton transfer (ESPT) and how does it occur in this compound?
A4: ESPT is a photochemical process where absorption of light triggers a proton transfer within a molecule or between molecules. In this compound, ESPT involves the transfer of the hydroxyl proton to the quinoline nitrogen, leading to the formation of its keto tautomer. This process is highly sensitive to the solvent environment and the presence of proton donors/acceptors. [, , , , , , ]
Q5: How does this compound interact with protic solvents like water and alcohols?
A5: this compound forms hydrogen bonds with protic solvents through both its hydroxyl and nitrogen groups. [, , , ] The strength and structure of these hydrogen bonds influence its tautomeric equilibrium and ESPT dynamics. For example, in water, the zwitterionic tautomer is stabilized, while in alcohols, both enol and keto forms can exist depending on the alcohol size and hydrogen-bonding ability. [, , ]
Q6: How does this compound behave in confined environments like cyclodextrins and reverse micelles?
A6: When encapsulated in hydrophobic cavities like β-cyclodextrin or AOT reverse micelles, the ESPT dynamics of this compound are significantly altered compared to bulk water. [, ] The formation of the charged intermediate species during ESPT is disfavored within these hydrophobic environments, leading to slower enol-deprotonation and faster imine-protonation steps. This confinement effect can be utilized to manipulate the photophysical properties and reactivity of this compound.
Q7: What computational methods are used to study this compound?
A7: Various computational techniques are employed to investigate this compound, including density functional theory (DFT), time-dependent DFT (TDDFT), Hartree-Fock calculations, and molecular dynamics (MD) simulations. [, , , , , ] These methods help determine stable structures, predict vibrational frequencies, simulate proton transfer pathways, and evaluate the impact of solvent effects on its properties.
Q8: Can you elaborate on the use of this compound as a model system for proton transfer studies?
A8: The well-defined structure and ESPT behavior of this compound make it an excellent model system for studying proton transfer mechanisms in various environments. [, , ] Researchers have employed this compound to investigate the role of solvent molecules in proton wires, the impact of confinement on reaction dynamics, and the interplay of vibrational modes in promoting proton tunneling. [, , , ]
Q9: Are there any applications of this compound in material science?
A9: Yes, this compound derivatives have been explored as potential two-photon fluorescent probes for biological Zn(II) detection due to their high selectivity and sensitivity. [] Furthermore, this compound derivatives have been investigated as sensitizers for titanium dioxide nanoparticles in Gratzel solar cells. [] These applications highlight the potential of this compound derivatives in developing advanced materials.
Q10: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A10: Understanding the SAR of this compound derivatives is crucial for tailoring their properties for specific applications. [, , , , ] By modifying the substituents on the quinoline ring or introducing different proton crane units, researchers can fine-tune the ESPT behavior, absorption/emission wavelengths, and other photophysical characteristics of these molecules. This rational design approach enables the development of new materials with improved performance and tailored functionalities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





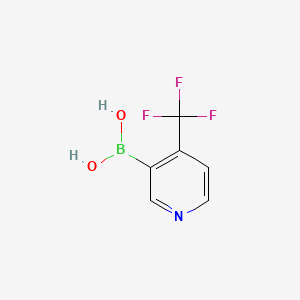


![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
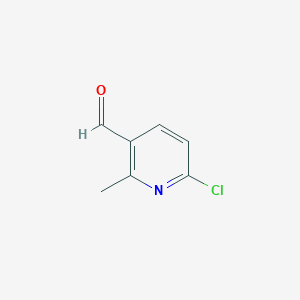
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
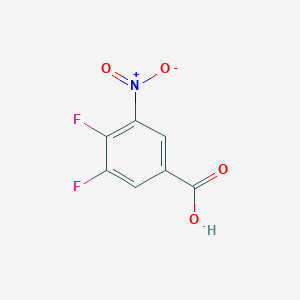

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
